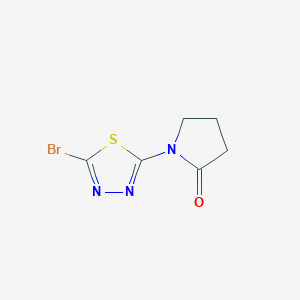

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

説明

特性

IUPAC Name |

1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFUSGDJTJOBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 5-Bromo-1,3,4-thiadiazole Intermediate

Starting from appropriate bromo-substituted precursors such as 5-bromo-4-phenylthiazol-2-amine or 5-bromo-substituted thiosemicarbazides, the thiadiazole ring is constructed via cyclization reactions.

For example, 5-bromo-4-phenylthiazol-2-amine can be acylated with 4-chlorobutanoyl chloride in the presence of potassium carbonate in chloroform, followed by reflux with piperidine to induce cyclization and ring closure, yielding the thiadiazole intermediate.

Coupling with Pyrrolidin-2-one

The thiadiazole intermediate bearing a suitable leaving group (e.g., halogen or activated acyl group) is reacted with pyrrolidin-2-one or its derivatives under reflux conditions in solvents such as toluene or 1,4-dioxane.

The reaction is typically monitored by thin-layer chromatography (TLC) and upon completion, the product is isolated by extraction, drying, and purification via recrystallization or column chromatography.

For instance, 2-(4-bromobenzyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole derivatives have been synthesized by reacting the brominated thiadiazole intermediate with cyclic secondary amines like pyrrolidine under mild heating conditions, yielding the target compound in good yields (around 80%).

The acylation step introduces a reactive acyl chloride group that facilitates intramolecular cyclization to form the thiadiazole ring.

The cyclization with secondary amines such as pyrrolidine involves nucleophilic substitution at the brominated position on the thiadiazole ring, forming the N-substituted pyrrolidin-2-one derivative.

The use of bases like potassium carbonate neutralizes the generated acid and promotes the reaction.

The synthesized compounds have been characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and single-crystal X-ray diffraction, confirming the structure and purity of the products.

Crystallographic data reveal that the pyrrolidine ring adopts an envelope conformation, and the thiadiazole ring is slightly twisted relative to the pyrrolidine moiety, consistent with the expected molecular geometry.

The compounds exhibit potential biological activities, including acetylcholinesterase inhibition, which is relevant for therapeutic applications.

The preparation of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one involves:

Synthesis of the 5-bromo-1,3,4-thiadiazole intermediate via acylation and cyclization of bromo-substituted thiosemicarbazide derivatives.

Subsequent nucleophilic substitution or coupling with pyrrolidin-2-one under reflux conditions in appropriate solvents.

Purification by chromatographic techniques and recrystallization.

These methods yield the target compound in good yields with confirmed structural integrity and potential biological activity.

化学反応の分析

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and bases such as sodium hydride.

Major Products:

科学的研究の応用

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring linked to a 1,3,4-thiadiazole moiety, with a bromine atom at the 5-position of the thiadiazole ring. This arrangement enhances the compound's reactivity and biological activity, making it valuable in medicinal chemistry for developing new therapeutic agents.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

- Antioxidant Properties: The compound exhibits strong antioxidant activity, comparable to standard antioxidants, making it potentially useful in preventing oxidative stress-related diseases. It has demonstrated antioxidant capabilities in assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests.

- Synthesis of Thiadiazolo[3,2-α]pyrimidin-7-ones: It serves as a building block for synthesizing thiadiazolo[3,2-α]pyrimidin-7-ones, compounds known for their various biological activities.

- Antiviral Properties: The 1,3,4-thiadiazole core is incorporated into compounds that exhibit antiviral properties, potentially useful in treating viral infections.

- Antileishmanial Compounds: It is explored for creating antileishmanial compounds to treat leishmaniasis, a tropical disease caused by parasites. Derivatives of the compound have been synthesized and screened for their ability to kill Leishmania parasites in vitro and in vivo, showing potent activity against the parasites with minimal toxicity to host cells.

- Disruption of DNA Replication: this compound can disrupt DNA replication processes and inhibit heat shock protein 90 (HSP90), which is crucial for cancer cell survival. It interacts with various enzymes and proteins, influencing metabolic pathways and cellular processes, and its ability to modulate gene expression suggests potential applications in cancer therapy.

The presence of a bromine atom at the 5-position of the thiadiazole ring enhances its reactivity and biological activity. The compound's unique structure, combining thiadiazole and pyrrolidinone structures with bromine substitution, contributes to its distinct biological activities and potential therapeutic applications.

Related Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3,4-Thiadiazole | Contains thiadiazole ring | Basic structure without additional substituents |

| 5-Bromo-1,3,4-thiadiazole | Similar core with bromine substitution | Enhanced reactivity due to bromine |

| Pyrrolidin-2-one | Pyrrolidinone ring structure | Lacks thiadiazole moiety |

| 1-(5-Chloro-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | Chlorine instead of bromine | Different halogen affects reactivity |

作用機序

The mechanism of action of 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom in the thiadiazole ring enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can inhibit enzyme activity or modulate receptor functions, depending on the specific target and pathway involved .

類似化合物との比較

Data Tables

Table 1: Structural and Bioactivity Comparison of Selected Analogs

Table 2: Crystallographic Parameters of Thiazole vs. Thiadiazole Derivatives

生物活性

1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains both a thiadiazole and a pyrrolidinone ring, which contribute to its pharmacological properties. Research has indicated its potential in various therapeutic applications, including antimicrobial and anticancer activities.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- DNA Replication Disruption : The compound has been shown to interfere with DNA replication processes, which is crucial for cell division and proliferation .

- Heat Shock Protein 90 (HSP90) Inhibition : It can block the activity of HSP90, a chaperone protein that plays a significant role in the folding and stabilization of various proteins involved in cancer progression .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits high gastrointestinal absorption, making it suitable for oral administration. Its stability under physiological conditions enhances its potential as a therapeutic agent .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound:

- Antibacterial Activity : In vitro tests have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

- Antifungal Activity : The compound also displayed antifungal properties with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum .

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression:

- Cell Cycle Regulation : It has been observed to alter gene expression related to cell cycle control, potentially leading to enhanced apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Properties : A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through the modulation of HSP90 activity .

- Antimicrobial Efficacy Study : Research indicated that when tested against a panel of bacterial strains, the compound showed potent activity comparable to standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in the presence of K₂CO₃ in CHCl₃, followed by reflux in toluene with piperidine. Optimization involves controlling reaction time (e.g., 48 hours at room temperature for initial coupling), stoichiometric ratios (1:3 molar ratio of amine to acyl chloride), and purification steps (e.g., solvent removal under vacuum and recrystallization). Post-reaction treatment with ammonia removes excess reagents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is pivotal for determining molecular conformation, dihedral angles, and intermolecular interactions. Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton and carbon environments, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. SC-XRD data collected at 100 K with an R factor of 0.027 provides high-resolution structural insights .

Q. What are the common purification techniques applied post-synthesis, and how do they affect yield and purity?

Column chromatography (using silica gel) and recrystallization (from ethanol or toluene) are standard. Refluxing in toluene with piperidine aids in cyclization and byproduct removal. Solvent evaporation under vacuum followed by trituration improves purity (>95%). Yield optimization requires careful control of reaction stoichiometry and temperature .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data regarding molecular conformation?

Discrepancies arise from dynamic vs. static models. Compare computed puckering parameters (e.g., Cremer-Pople ring puckering amplitude Q and phase angle φ) with SC-XRD data. For this compound, the pyrrolidine ring adopts an envelope conformation with Q = 0.272–0.282 Å, differing from planar DFT predictions. Hybrid methods combining density functional theory (DFT) with molecular dynamics (MD) simulations account for crystal packing effects .

Q. What strategies are effective in analyzing π-π interactions and their impact on crystal packing, as observed in this compound?

Analyze centroid distances (Cg⋯Cg) and dihedral angles between aromatic systems. SC-XRD reveals π-π interactions between thiadiazole and benzene rings (Cg2–Cg3 distance = 3.7539 Å) and C–H⋯π interactions (C–H to centroid distance < 3.5 Å). Software like Mercury (CCDC) visualizes these interactions, while Hirshfeld surface analysis quantifies their contribution to lattice stability .

Q. How does the bromine substituent influence the compound's reactivity in cross-coupling reactions, and what methodological considerations are essential?

The bromine at the 5-position of the thiadiazole ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in anhydrous toluene/DMF. Monitor reaction progress via LC-MS to prevent debromination. Bromine’s electron-withdrawing effect also enhances electrophilic substitution reactivity at adjacent positions .

Q. In structure-activity relationship (SAR) studies, how does the thiadiazole ring contribute to biological activity, and what assays are appropriate for evaluation?

The thiadiazole moiety enhances metabolic stability and hydrogen-bonding capacity. Screen for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) or kinase inhibition via fluorescence polarization. Compare analogs (e.g., morpholine-substituted derivatives) to assess the role of the pyrrolidinone ring in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。